8-Azabicyclo(3.2.1)octane-3-methanamine, 8-benzoyl-N-(((2S)-7-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, (3-exo)-
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Overview
Description
SSR-181507, chemically known as (3-exo)-8-benzoyl-N-((2S)7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo(3.2.1)octane-3-methanamine monohydrochloride, is a novel compound that acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist . It has been studied for its potential use in treating psychiatric disorders such as schizophrenia due to its unique neurochemical and electrophysiological profile .
Preparation Methods
The synthesis of SSR-181507 involves several steps, starting with the preparation of the benzodioxane derivative. The synthetic route typically includes the following steps:
Formation of the benzodioxane ring: This involves the reaction of appropriate precursors under specific conditions to form the benzodioxane structure.
Introduction of the azabicyclo moiety: This step involves the incorporation of the azabicyclo structure through a series of chemical reactions.
Final assembly: The final step involves the coupling of the benzodioxane and azabicyclo moieties to form the complete SSR-181507 molecule.
Industrial production methods for SSR-181507 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SSR-181507 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions between dopamine and serotonin receptors.
Biology: It is used to investigate the role of dopamine and serotonin in various biological processes.
Mechanism of Action
SSR-181507 exerts its effects through a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism . This dual action results in a unique neurochemical and electrophysiological profile, which is believed to contribute to its potential therapeutic effects. The compound selectively enhances dopamine efflux in the medial prefrontal cortex and nucleus accumbens, regions associated with cognitive and emotional processing .
Comparison with Similar Compounds
SSR-181507 is unique due to its combined dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism. Similar compounds include:
Aripiprazole: A partial agonist at dopamine D2 receptors and a serotonin 5-HT1A receptor agonist.
Bifeprunox: Combines minimal dopamine D2 receptor agonism with serotonin 5-HT1A receptor agonism.
Ziprasidone: Acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist.
These compounds share some pharmacological properties with SSR-181507 but differ in their specific receptor binding profiles and therapeutic applications.
Properties
CAS No. |
737743-26-9 |
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Molecular Formula |
C24H27ClN2O3 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
[(1S,5R)-3-[[[(3S)-6-chloro-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]methyl]-8-azabicyclo[3.2.1]octan-8-yl]-phenylmethanone |
InChI |
InChI=1S/C24H27ClN2O3/c25-18-6-9-22-23(12-18)30-21(15-29-22)14-26-13-16-10-19-7-8-20(11-16)27(19)24(28)17-4-2-1-3-5-17/h1-6,9,12,16,19-21,26H,7-8,10-11,13-15H2/t16?,19-,20+,21-/m0/s1 |
InChI Key |
VDQJQKSTXHXBME-DTHFOOOUSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)C3=CC=CC=C3)CNC[C@H]4COC5=C(O4)C=C(C=C5)Cl |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3)CNCC4COC5=C(O4)C=C(C=C5)Cl |
Origin of Product |
United States |
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